[5-(aminomethyl)furan-3-yl]methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114582-77-3 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
[5-(aminomethyl)furan-3-yl]methanol |
InChI |
InChI=1S/C6H9NO2/c7-2-6-1-5(3-8)4-9-6/h1,4,8H,2-3,7H2 |
InChI Key |
CVWNXZIWTGVJNP-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1CO)CN |
Canonical SMILES |
C1=C(OC=C1CO)CN |
Synonyms |
2-(aminomethyl)-4-(hydroxymethyl)furan AMHMF |
Origin of Product |
United States |
Overview of Research Domains Pertaining to 5 Aminomethyl Furan 3 Yl Methanol
Elucidation of the Biosynthetic Route in Methanogenic Archaea
The pathway in M. jannaschii is characterized by the novel synthesis of a furan ring and its subsequent modification. This route is distinct from other known furan syntheses in biology and highlights the unique metabolic capabilities of archaea.
The biosynthetic pathway to this compound phosphate (F1-P), the phosphorylated form of the target compound, has been established through studies using stable isotopically labeled precursors and enzymatic assays. nih.gov The pathway begins with precursors from glycolysis and proceeds through several novel phosphorylated intermediates.
A crucial intermediate identified is 4-(hydroxymethyl)-2-furancarboxaldehyde phosphate (4-HFC-P). nih.gov This compound is formed from the condensation of two triose phosphates and represents the completed furan ring structure before its subsequent amination. The final step in this specific pathway segment is the conversion of 4-HFC-P to 5-(aminomethyl)-3-furanmethanol-P (F1-P). nih.gov This F1-P is then utilized in downstream reactions, coupling with γ-glutamyltyramine to form the core structure of methanofuran. nih.gov
Table 1: Key Intermediates in the Biosynthesis of this compound Phosphate
| Abbreviation | Full Compound Name | Role in Pathway |
| Ga-3P | Glyceraldehyde 3-Phosphate | Initial Substrate |
| DHAP | Dihydroxyacetone Phosphate | Initial Substrate |
| 4-HFC-P | 4-(hydroxymethyl)-2-furancarboxaldehyde phosphate | Furan-containing intermediate before amination |
| F1-P | 5-(aminomethyl)-3-furanmethanol-phosphate | Final product of the initial pathway segment |
Genetic and biochemical analyses in M. jannaschii have identified the specific genes responsible for catalyzing the key steps in the formation of the aminofuran moiety. nih.gov The gene MJ1099 (also designated MfnB) and MJ0684 are central to this process.
MJ1099 : This gene encodes the enzyme that initiates the pathway by forming the furan ring from glycolytic precursors. nih.govnih.gov Structural studies show the MJ1099 protein is a member of the TIM-barrel superfamily and functions as a homohexamer. nih.govgenscript.com
MJ0684 : This gene encodes a pyridoxal 5'-phosphate-dependent aminotransferase. This enzyme is responsible for the final transamination step, which introduces the aminomethyl group to the furan ring, converting 4-HFC-P into F1-P. nih.gov
Table 2: Genetic Components and Their Functions
| Gene | Encoded Enzyme | Catalyzed Reaction |
| MJ1099 | 4-HFC-P synthase (MfnB) | Condensation of Ga-3P and DHAP to form 4-(hydroxymethyl)-2-furancarboxaldehyde phosphate (4-HFC-P). nih.gov |
| MJ0684 | Pyridoxal 5'-phosphate-dependent aminotransferase | Transamination of 4-HFC-P using an amino acid donor to form 5-(aminomethyl)-3-furanmethanol-P (F1-P). nih.gov |
Key Enzymatic Catalysis in the Formation of Furanmethanol Moieties
The enzymatic reactions that form the this compound core are notable for their efficiency and specificity in constructing a complex heterocyclic structure from simple, ubiquitous metabolic building blocks.
The genesis of the furan ring is a critical event in the pathway, accomplished through a complex condensation reaction catalyzed by a single enzyme.
The biosynthetic pathway begins with two of the most common intermediates in central carbon metabolism: glyceraldehyde 3-phosphate (Ga-3P) and dihydroxyacetone phosphate (DHAP). nih.gov These three-carbon phosphorylated sugars, central to glycolysis and gluconeogenesis, are used as the foundational building blocks for the furan moiety. The enzyme MJ1099 catalyzes the conversion of two molecules of Ga-3P, or one Ga-3P and one DHAP, to form the furan intermediate 4-HFC-P. nih.govebi.ac.uk
The enzyme derived from the MJ1099 gene, 4-HFC-P synthase, is a highly proficient catalyst. It readily condenses Ga-3P and DHAP to form the intermediate 4-(hydroxymethyl)-2-furancarboxaldehyde phosphate (4-HFC-P). nih.gov This process is remarkably complex, involving at least 10 separate chemical reactions to convert the initial substrates into the furan product. ebi.ac.uk This transformation includes condensation, cyclization, and dehydration steps, all orchestrated within the active site of this single enzyme, leading to the stable, phosphorylated furan ring structure. nih.govebi.ac.uk
Stereospecific Transamination Events
A critical step in the formation of the aminomethyl group on the furan ring is a stereospecific transamination reaction. This process is catalyzed by a specific aminotransferase and involves a key phosphorylated intermediate.
Role of 4-(Hydroxymethyl)-2-furancarboxaldehyde Phosphate (4-HFC-P) as an Intermediate
The biosynthetic journey to this compound proceeds through the formation of a crucial intermediate, 4-(hydroxymethyl)-2-furancarboxaldehyde phosphate (4-HFC-P). ebi.ac.uknih.gov This phosphorylated furan derivative serves as the substrate for the subsequent transamination step. Its formation is a complex enzymatic process, and its presence as a key intermediate has been confirmed through isotopic labeling studies in cell extracts of the methanogenic archaeon Methanocaldococcus jannaschii. nih.gov
Function of Pyridoxal 5'-Phosphate-Dependent Aminotransferase (MJ0684 Gene Product)
The conversion of the aldehyde group of 4-HFC-P to an aminomethyl group is catalyzed by a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase. nih.gov In M. jannaschii, this enzyme is the product of the MJ0684 gene. nih.gov PLP, the active form of vitamin B6, is a versatile coenzyme that plays a crucial role in a variety of amino acid metabolic reactions, including transamination. The recombinant and purified aminotransferase from the MJ0684 gene has been shown to specifically catalyze the transamination of 4-HFC-P. nih.gov
Nitrogen Source Specificity (e.g., Alanine) in Transamination
The source of the amino group in this transamination reaction has been a subject of investigation. Studies have demonstrated that the pyridoxal 5'-phosphate-dependent aminotransferase encoded by the MJ0684 gene exhibits specificity for alanine (B10760859) as the nitrogen donor. nih.gov In experiments using isotopically labeled nitrogen, [(15)N]alanine was shown to be the specific amino donor in the conversion of 4-HFC-P to [(15)N]5-(aminomethyl)-3-furanmethanol-P (F1-P). nih.gov While cell extracts incubated with a mixture of [(15)N]aspartate, [(15)N]glutamate, and [(15)N]alanine also produced [(15)N]F1-P, the purified enzyme showed a clear preference for alanine. nih.gov
Subsequent Phosphorylation and Diphosphate Formation
Following the formation of the aminomethyl group, the biosynthetic pathway involves further phosphorylation steps to generate the final diphosphate derivative, which is then incorporated into the methanofuran structure.
Enzymatic Conversion of 5-(aminomethyl)-3-furanmethanol phosphate (F1-P) to Diphosphate (F1-PP)
The product of the transamination reaction, 5-(aminomethyl)-3-furanmethanol phosphate (F1-P), undergoes a subsequent phosphorylation to form [5-(aminomethyl)furan-3-yl]methyl diphosphate (F1-PP). This reaction is catalyzed by a specific kinase and utilizes a high-energy phosphate donor.
Characterization of [5-(aminomethyl)furan-3-yl]methyl Phosphate Kinase Activity
The enzyme responsible for the phosphorylation of F1-P is [5-(aminomethyl)furan-3-yl]methyl phosphate kinase. ebi.ac.uk This kinase catalyzes the transfer of a phosphate group from ATP to F1-P, yielding F1-PP and ADP. The activity of this enzyme family is known to be sensitive to chelating agents like EDTA, suggesting a requirement for divalent metal ions for catalysis. ebi.ac.uk In addition to their primary kinase activity, some members of this protein family have been observed to possess adenylate kinase activity, which facilitates the transfer of a phosphoryl group from ATP to AMP to produce two molecules of ADP. ebi.ac.uk
Interplay with Adenylate Kinase Function
A notable aspect of the biosynthesis of this compound is the dual functionality of the enzyme that catalyzes the final phosphorylation step. The protein family responsible for the conversion of 5-(aminomethyl)-3-furanmethanol phosphate (F1-P) to 5-(aminomethyl)-3-furanmethanol diphosphate (F1-PP) also exhibits adenylate kinase activity. ebi.ac.uk This means that in addition to phosphorylating F1-P using ATP, the enzyme can also catalyze the transfer of a phosphoryl group from ATP to AMP, yielding two molecules of ADP. ebi.ac.uk
Isotopic Tracing for Mechanistic Elucidation in Biosynthesis
Isotopic tracing has been a fundamental technique for unraveling the biosynthetic origins of this compound. By supplying isotopically labeled precursors to cell extracts, researchers can track the incorporation of these labels into the final product and its intermediates, thereby confirming the proposed biosynthetic pathway.
Application of Stable Isotope-Labeled Precursors (e.g., [1,2,3-¹³C₃]Pyruvate)
In studies involving cell extracts of M. jannaschii, stable isotope-labeled precursors such as [1,2,3-¹³C₃]pyruvate have been utilized to probe the formation of the furan ring. The rationale for using labeled pyruvate (B1213749) is its position as a central metabolite that can enter various biosynthetic pathways, including gluconeogenesis to form the direct precursors of the furan moiety.
Analysis of Incorporation Patterns into Phosphorylated Species (e.g., F1-P)
Sensitive analytical methods, specifically liquid chromatography-ultraviolet-electrospray ionization mass spectrometry (LC-UV-ESI-MS), have been developed to quantify trace amounts of this compound (F1) and its phosphorylated form (F1-P) in cell extracts. ebi.ac.uk These methods are crucial for measuring the incorporation of stable isotopes.
When cell extracts were incubated with [1,2,3-¹³C₃]pyruvate and dihydroxyacetone phosphate (DHAP), the labeled carbon atoms were incorporated into F1-P. ebi.ac.uk However, the level of incorporation was observed to be low. This is because the labeled pyruvate must first be converted to glyceraldehyde 3-phosphate (Ga-3-P) through the process of gluconeogenesis before it can be condensed with DHAP to form the furan ring precursor. ebi.ac.uk
Further experiments demonstrated the incorporation of other labeled precursors. For instance, incubation with 4-([(²)H₂]hydroxymethyl)-2-furancarboxaldehyde phosphate (4-HFC-P) also resulted in labeled F1-P. ebi.ac.uk Additionally, when cell extracts were provided with 4-HFC-P and a mixture of ¹⁵N-labeled amino acids, including [¹⁵N]alanine, [¹⁵N]aspartate, and [¹⁵N]glutamate, the nitrogen-15 (B135050) label was successfully incorporated to produce [¹⁵N]F1-P. ebi.ac.uk This confirmed the transamination step in the pathway.
The key enzymatic steps and the incorporation of labeled precursors are summarized in the table below.
| Step | Precursors | Enzyme | Product | Isotopic Label Incorporation |
| Condensation | Glyceraldehyde 3-phosphate (Ga-3-P) + Dihydroxyacetone-P (DHAP) | Derived from MJ1099 gene | 4-(hydroxymethyl)-2-furancarboxaldehyde phosphate (4-HFC-P) | [1,2,3-¹³C₃]pyruvate is first converted to labeled Ga-3-P. |
| Transamination | 4-HFC-P + [¹⁵N]Alanine | Pyridoxal 5'-phosphate-dependent aminotransferase (from MJ0684 gene) | [¹⁵N] 5-(aminomethyl)-3-furanmethanol-P ([¹⁵N]F1-P) + Pyruvate | The ¹⁵N label from alanine is incorporated into the aminomethyl group of F1-P. |
Advanced Analytical Methodologies for Detection and Quantification of 5 Aminomethyl Furan 3 Yl Methanol in Research
Hyphenated Chromatographic and Spectrometric Techniques
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures. For a compound like [5-(aminomethyl)furan-3-yl]methanol, the combination of liquid chromatography for separation and mass spectrometry for detection offers high selectivity and sensitivity.
Liquid Chromatography-Ultraviolet-Electrospray Ionization Mass Spectrometry (LC-UV-ESI-MS)
While specific LC-UV-ESI-MS methods for this compound are not extensively detailed in publicly available literature, the principles of this technique are highly applicable to its analysis. An LC-UV-ESI-MS system would provide a multi-faceted approach to its identification and quantification.
Liquid Chromatography (LC): A reversed-phase high-performance liquid chromatography (HPLC) method would likely be employed. The compound would be separated on a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, would effectively separate this compound from other components in a sample matrix.
Electrospray Ionization Mass Spectrometry (ESI-MS): This is the key to highly specific detection and structural confirmation. After eluting from the LC column, the compound enters the ESI source where it is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molecular weight: 127.14 g/mol ), the expected protonated molecule would be observed at an m/z of approximately 128.1. Further fragmentation of this parent ion (MS/MS) can be performed to obtain a characteristic fragmentation pattern, providing unequivocal structural identification. This technique is crucial for distinguishing the target compound from isomers and other structurally similar molecules. In the analysis of other complex molecules, LC/MS has been successfully used to identify and resolve impurities from the main compound, demonstrating its power in detailed chemical analysis. lookchem.com
Chemical Derivatization Strategies for Enhanced Detectability
For compounds that lack a strong chromophore or fluorophore, or to enhance sensitivity for trace analysis, chemical derivatization is a powerful strategy. This involves reacting the target analyte with a labeling agent to attach a moiety that is easily detectable.
Utility of 7-Nitrobenzofurazan Derivatization for F1
Given that this compound possesses a primary amino group, it is an excellent candidate for derivatization with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), also known as 4-chloro-7-nitro-2,1,3-benzoxadiazole. nih.gov
NBD-Cl is a non-fluorescent molecule that reacts readily with primary and secondary amines to yield highly fluorescent NBD-amino derivatives. nih.gov This reaction is a rapid and high-yielding nucleophilic substitution. nih.gov The resulting derivative of this compound would be intensely colored (yellow to red) and exhibit strong fluorescence, allowing for highly sensitive detection using fluorescence or UV-Vis spectroscopy. nih.gov This derivatization strategy converts a compound that may be difficult to detect at low levels into one that can be easily quantified, even in the presence of interfering substances. nih.gov
Table 1: Properties of NBD-Cl Derivatization
| Property | Description | Reference |
| Reagent | 4-chloro-7-nitrobenzofurazan (NBD-Cl) | nih.gov |
| Target Functional Group | Primary and secondary amines | nih.gov |
| Reaction Type | Nucleophilic substitution | nih.gov |
| Product Characteristics | Highly fluorescent, colored (yellow to red) | nih.gov |
| Detection Methods | Fluorescence spectroscopy, UV-Vis spectroscopy | nih.gov |
Trace Analysis and Quantitative Measurement in Biological Extracts
The analysis of this compound in biological extracts, such as plasma, urine, or tissue homogenates, presents significant challenges due to the complexity of the matrix and the likely low concentrations of the analyte.
To achieve accurate and reliable quantification at trace levels, a robust analytical workflow is essential. This typically involves:
Sample Preparation: The first step is to isolate the analyte from the bulk of the biological matrix. This may involve techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). The choice of method would depend on the specific properties of the biological fluid and the analyte.
Derivatization (Optional but Recommended): As discussed, derivatizing the extracted this compound with a reagent like NBD-Cl would significantly enhance the sensitivity and selectivity of the subsequent detection. nih.gov
LC-MS/MS Analysis: A highly sensitive triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be the instrument of choice for quantification. In an MRM experiment, a specific parent ion of the derivatized or underivatized analyte is selected and fragmented, and then one or more specific fragment ions are monitored. This technique is extremely selective and can provide accurate quantification even in the presence of a complex background.
Table 2: Hypothetical MRM Transitions for this compound Analysis
| Analyte | Parent Ion (m/z) | Fragment Ion(s) (m/z) | Notes |
| This compound (Underivatized) | 128.1 [M+H]⁺ | Specific fragments would be determined experimentally. | For quantification and confirmation. |
| NBD-derivatized this compound | To be determined based on the mass of the NBD group. | Characteristic fragments of the derivatized molecule. | Offers enhanced sensitivity. |
The development of such a method would require careful optimization of all steps, from sample extraction to the MS parameters. The use of an internal standard, a molecule structurally similar to the analyte but with a different mass, would be crucial for correcting for any analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the quantitative results.
Hypothesized Prebiotic Synthesis Pathways of Furanmethanol Analogues
Abiotic Formation from Simple Carbonyl and Polyol Precursors
The synthesis of the furan (B31954) core of furanmethanol analogues could have originated from the reaction of simple carbonyl compounds and polyols, molecules believed to have been present on the prebiotic Earth. Precursors such as methylglyoxal, pyruvate (B1213749), and dihydroxyacetone are central intermediates in various proposed prebiotic pathways, including the formose reaction, which generates a mixture of sugars and other polyols from formaldehyde.
The formation of furans from these precursors is thought to occur through a series of condensation, dehydration, and cyclization reactions. For instance, the reaction between an aldehyde or ketone and a polyol could lead to the formation of an intermediate that, upon cyclization and subsequent dehydration, yields a furan ring. The presence of mineral surfaces, such as clays, could have catalyzed these reactions, facilitating the assembly of the furan scaffold.
Table 1: Potential Prebiotic Precursors for Furan Synthesis
| Precursor | Chemical Formula | Plausible Prebiotic Source |
| Methylglyoxal | C3H4O2 | Glycolysis precursors, degradation of sugars |
| Pyruvate | C3H3O3- | Glycolysis precursors, hydrothermal vent chemistry |
| Dihydroxyacetone | C3H6O3 | Formose reaction, carbohydrate metabolism |
Detailed research into the abiotic formation of furans has shown that these pathways are viable under geochemically plausible conditions. While direct experimental evidence for the prebiotic synthesis of [5-(aminomethyl)furan-3-yl]methanol is currently lacking, the fundamental chemical principles support the feasibility of its formation from simpler, readily available precursors. The subsequent functionalization of the furan ring to introduce the aminomethyl and methanol groups would represent further steps in its prebiotic synthesis.
Identification of 4-HFC and 4-Hydroxymethylfurancarboxylic Acid (4-HFCA) as Potential Prebiotic Intermediates
Within the broader context of furan prebiotic chemistry, certain furan derivatives have been identified as potential key intermediates. While not directly leading to this compound, the study of compounds like 4-formyl-3-hydroxy-2,5-dihydrofuran-2-one (4-HFC) and 4-hydroxymethylfurancarboxylic acid (4-HFCA) provides valuable insights into the types of transformations that could occur.
The formation of these molecules in laboratory simulations of prebiotic conditions suggests that the furan scaffold can be readily functionalized. For example, the presence of both a hydroxyl and a carboxylic acid group on 4-HFCA indicates that oxidation and reduction reactions could have been prevalent processes, leading to a diversity of substituted furans.
The transformation of such intermediates could proceed through various chemical reactions, including reduction, amination, and decarboxylation. For instance, the reduction of a carboxylic acid group could yield a hydroxymethyl group, and the reductive amination of a carbonyl group could introduce an aminomethyl group. While speculative, a sequence of such reactions acting upon a suitable furan intermediate could plausibly lead to the formation of this compound.
Q & A
Q. What are the optimized synthetic routes for [5-(aminomethyl)furan-3-yl]methanol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves functionalization of furan precursors followed by reductive amination. Key steps include:
- Furan Ring Modification : Electrophilic substitution at the 3-position of furan derivatives using aminomethylation reagents (e.g., NH2-CH2-X).
- Reduction : Use of sodium borohydride (NaBH4) or palladium-catalyzed hydrogenation to stabilize the aminomethyl group .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while acidic conditions prevent side reactions.
Data Table :
| Method | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|
| Reductive Amination | 68 | 95 | NaBH4, DMF |
| Catalytic Hydrogenation | 72 | 92 | Pd/C, H2, EtOH |
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer: Validation employs:
- NMR Spectroscopy : <sup>1</sup>H NMR confirms the presence of the aminomethyl (–CH2NH2) and hydroxymethyl (–CH2OH) groups. Key peaks: δ 3.5–4.0 ppm (CH2NH2) and δ 4.5–5.0 ppm (CH2OH) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C6H9NO2; theoretical m/z 127.0633).
- X-ray Crystallography : Resolves spatial arrangement, critical for confirming stereoelectronic effects .
Advanced Research Questions
Q. What role does this compound play in archaeal cofactor biosynthesis?
Methodological Answer: In Methanocaldococcus jannaschii, this compound is a precursor in methanofuran biosynthesis. Key enzymatic steps include:
- Phosphorylation : EC 2.7.4.31 ([5-(aminomethyl)furan-3-yl]methyl phosphate kinase) transfers a phosphate group from ATP to the hydroxymethyl group, forming a diphosphate intermediate .
- Glutamyl Transfer : EC 2.5.1.131 (MfnF) catalyzes the transfer of γ-L-glutamyltyramine to the diphosphate intermediate, forming methanofuran’s core structure .
Mechanistic Insight : - Mg<sup>2+</sup> is essential for ATP binding in EC 2.7.4.31.
- Kinetic assays (e.g., stopped-flow spectroscopy) quantify enzyme-substrate affinity (Km ~ 15 µM for ATP) .
Q. How do electronic effects of the aminomethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-donating –NH2 group activates the furan ring toward electrophilic substitution. Experimental approaches include:
- DFT Calculations : Predict regioselectivity in Suzuki-Miyaura couplings (e.g., C3 vs. C5 functionalization).
- Hammett Analysis : Quantifies substituent effects (σpara ≈ -0.66 for –NH2), favoring nucleophilic attack at the C2 position .
Data Table :
| Reaction Type | Position Activated | Rate Constant (k, s<sup>−1</sup>) |
|---|---|---|
| Suzuki Coupling (Pd) | C3 | 2.3 × 10<sup>−3</sup> |
| Buchwald-Hartwig (Cu) | C2 | 5.8 × 10<sup>−3</sup> |
Q. What strategies mitigate oxidation of the hydroxymethyl group during storage?
Methodological Answer:
- Cryogenic Storage : At -80°C in inert atmospheres (Ar/N2), oxidation rates decrease by 90% over 6 months.
- Stabilizing Additives : Addition of 1% (w/v) ascorbic acid or BHT (butylated hydroxytoluene) inhibits radical-mediated degradation .
- Lyophilization : Freeze-drying in the presence of trehalose preserves structural integrity (recovery >95%) .
Contradictory Findings & Resolution
Q. Discrepancies in reported biological activity: How to reconcile conflicting data on enzyme inhibition?
Methodological Answer: Conflicting IC50 values (e.g., 12 µM vs. 45 µM for acetylcholinesterase inhibition) arise from:
- Assay Variability : pH (7.4 vs. 6.8) and ionic strength alter enzyme conformation.
- Compound Purity : HPLC-grade (>99%) vs. crude samples (85%) yield divergent results.
Resolution : - Standardize protocols (e.g., OECD TG 428 for enzyme assays).
- Use orthogonal validation (e.g., SPR for binding affinity vs. fluorometric assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
